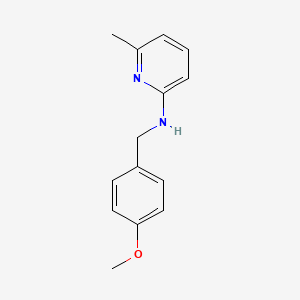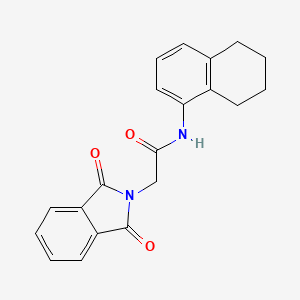
N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide, also known as DPTP, is a chemical compound that is widely used in scientific research for its potential therapeutic properties. It belongs to the class of phenylpropanoids and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
Apart from its anticancer properties, N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests a potential role for N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This reduces the potential side effects associated with chemotherapy. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide. Another direction is the exploration of its potential therapeutic properties in other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to investigate the mechanism of action of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide involves the reaction of 2,4-dimethoxybenzaldehyde with thiophenol in the presence of sodium hydroxide and acetic acid. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-13-8-9-15(16(12-13)21-2)18-17(19)10-11-22-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJVVTJYBHJGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCSC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(phenylsulfanyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)

![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)



![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)

